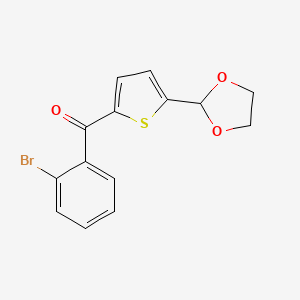

2-Azetidinomethyl-3'-carboethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 2-azetidinone derivatives through a two-step process involving the formation of Schiff bases from 2-aminobenzothiazoles and various aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine. This method could potentially be adapted for the synthesis of "2-Azetidinomethyl-3'-carboethoxybenzophenone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques. In paper , the structures of the synthesized 2-azetidinones were confirmed by FTIR, 1H NMR, 13C NMR, HMQC, elemental analysis, and mass spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex. Paper discusses the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride shift, indicating that azetidinones can undergo rearrangement under certain conditions. This kind of reactivity might also be relevant for "2-Azetidinomethyl-3'-carboethoxybenzophenone," depending on its specific structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, paper describes the synthesis of a benzoxazine derivative with azobenzene and carboxylic acid units, which exhibits a lower curing temperature due to the presence of these functional groups. This suggests that the introduction of different substituents into the azetidinone core can significantly alter the material properties, such as thermal behavior and surface interactions.

Wissenschaftliche Forschungsanwendungen

Antibacterial Therapy

- Substituted Azetidinyl Compounds as Antibiotics: The synthesis of substituted azetidinyl compounds has been explored for their potential as heteroatom-activated beta-lactam antibiotics. These compounds have shown significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).

Central Nervous System Effects

- Central Nervous System Depressant Activity: Research has been conducted on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives for their potential as central nervous system depressants. Certain compounds in this category demonstrated marked sedative action (K. Manjunath et al., 1997).

Anticancer Properties

- Azetidin-2-ones as Antitumor Agents: A series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated for their structure-activity relationships. Some compounds exhibited potent antiproliferative properties, disrupted microtubular structure in cancer cells, and indicated potential as tubulin-targeting antitumor agents (Thomas F. Greene et al., 2016).

Chemical Synthesis and Reactions

- Synthesis of Novel Derivatives: Studies have been conducted on the synthesis of novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives and 2-azetidinone compounds, contributing to the understanding of their chemical properties and potential applications in drug discovery (Jianchao Liu & H. He, 2008).

Wirkmechanismus

The mechanism of action of “2-Azetidinomethyl-3’-carboethoxybenzophenone” is not specified in the search results. As a research compound, its effects would depend on the context of its use.

Safety and Hazards

Eigenschaften

IUPAC Name |

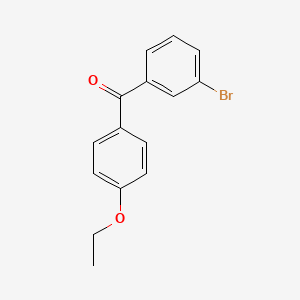

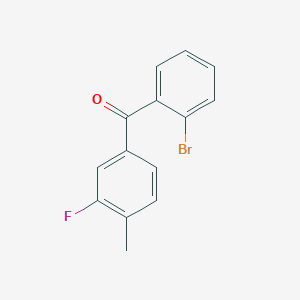

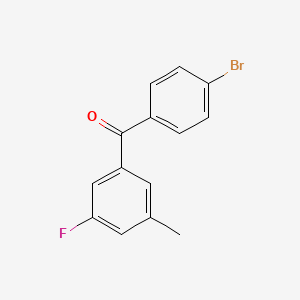

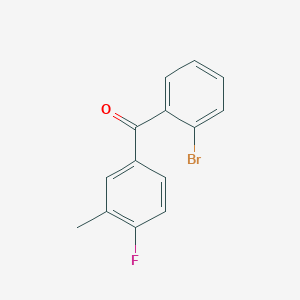

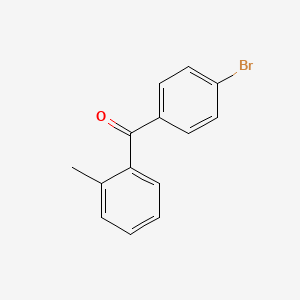

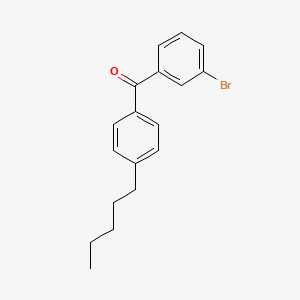

ethyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)16-9-5-8-15(13-16)19(22)18-10-4-3-7-17(18)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZNANMAVAUXJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643696 |

Source

|

| Record name | Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-3'-carboethoxybenzophenone | |

CAS RN |

898754-56-8 |

Source

|

| Record name | Ethyl 3-[2-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.